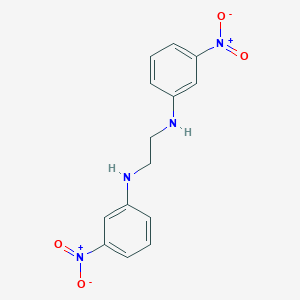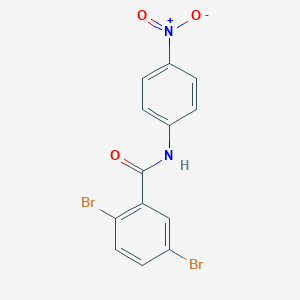
2,5-dibromo-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8Br2N2O3 and a molecular weight of 400.02222 g/mol . This compound belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(4-nitrophenyl)benzamide typically involves the bromination of N-{4-nitrophenyl}benzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency .
化学反应分析
Types of Reactions
2,5-dibromo-N-(4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative of the compound.
科学研究应用
2,5-dibromo-N-(4-nitrophenyl)benzamide has several applications in scientific research:
作用机制
The mechanism of action of 2,5-dibromo-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-{4-nitrophenyl}benzamide: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,5-dichloro-N-{4-nitrophenyl}benzamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
2,5-dibromo-N-(4-nitrophenyl)benzamide is unique due to the presence of both bromine atoms and a nitro group, which confer distinct chemical reactivity and potential biological activity .
属性
分子式 |
C13H8Br2N2O3 |
|---|---|
分子量 |
400.02g/mol |
IUPAC 名称 |
2,5-dibromo-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8Br2N2O3/c14-8-1-6-12(15)11(7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |
InChI 键 |
MUEKIRIUUIUONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373641.png)
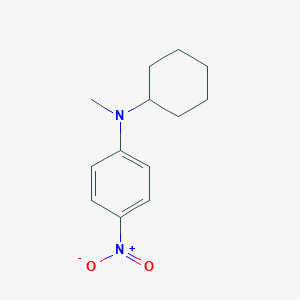

![N-[2,6-dibromo-4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373645.png)
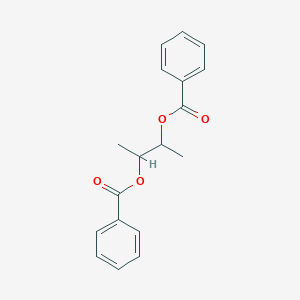
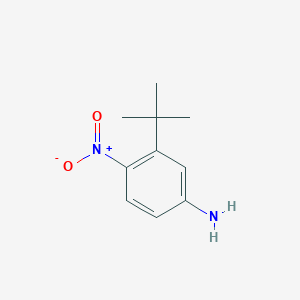
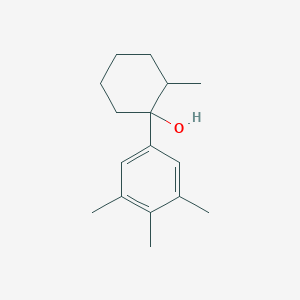
![N-[4-(tert-butylamino)phenyl]acetamide](/img/structure/B373653.png)
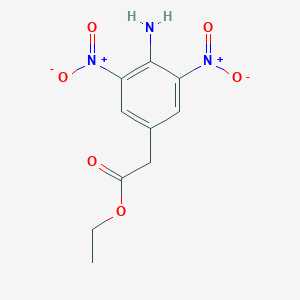
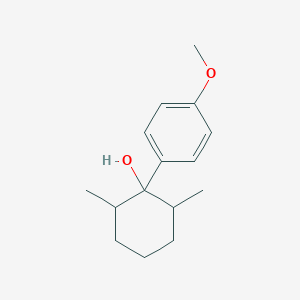

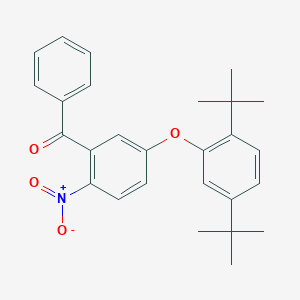
![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)(phenyl)methylene]-2,5-cyclohexadien-1-one](/img/structure/B373665.png)
